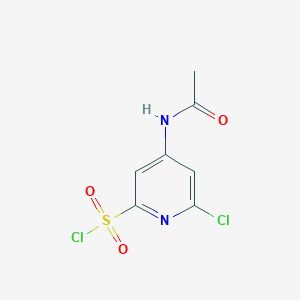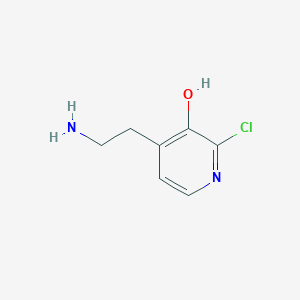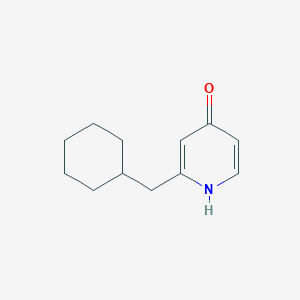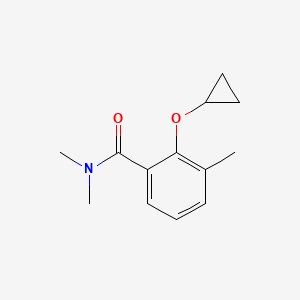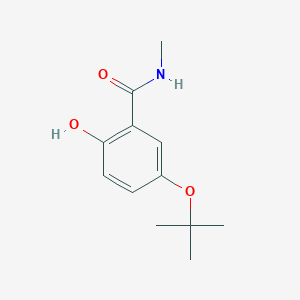
2-Bromo-5-cyclopropoxy-4-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-cyclopropoxy-4-ethylpyridine is a heterocyclic organic compound with the molecular formula C10H12BrNO It is a derivative of pyridine, featuring a bromine atom at the second position, a cyclopropoxy group at the fifth position, and an ethyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopropoxy-4-ethylpyridine typically involves the bromination of 5-cyclopropoxy-4-ethylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the second position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-cyclopropoxy-4-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF) are typically employed.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are applied.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thiol-substituted pyridines.
Coupling Reactions: Biaryl compounds with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Applications De Recherche Scientifique
2-Bromo-5-cyclopropoxy-4-ethylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.
Material Science: The compound is used in the development of novel organic materials with specific electronic properties.
Chemical Biology: It is employed in the design of molecular probes for studying biological pathways and interactions.
Catalysis: The compound is explored as a ligand in catalytic systems for various organic transformations.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-cyclopropoxy-4-ethylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the cyclopropoxy group can influence the compound’s binding affinity and selectivity towards its targets. The ethyl group may also play a role in enhancing the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-ethylpyridine: Lacks the cyclopropoxy group, which may result in different reactivity and biological activity.
5-Cyclopropoxy-4-ethylpyridine: Lacks the bromine atom, affecting its ability to undergo certain substitution reactions.
2-Bromo-5-methoxypyridine: Contains a methoxy group instead of a cyclopropoxy group, leading to variations in electronic properties and reactivity.
Uniqueness
2-Bromo-5-cyclopropoxy-4-ethylpyridine is unique due to the combination of the bromine atom, cyclopropoxy group, and ethyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
2-bromo-5-cyclopropyloxy-4-ethylpyridine |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-5-10(11)12-6-9(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
Clé InChI |
ANSWBQRPFPERHG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC=C1OC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







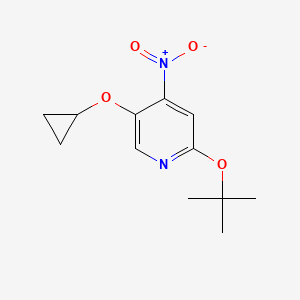
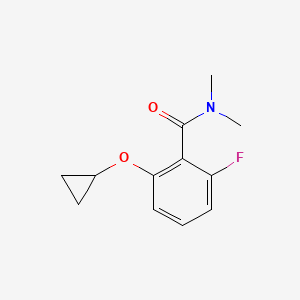
![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)

